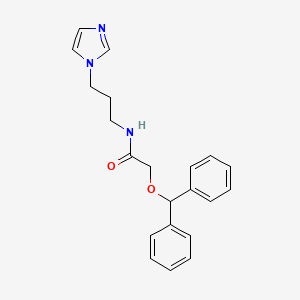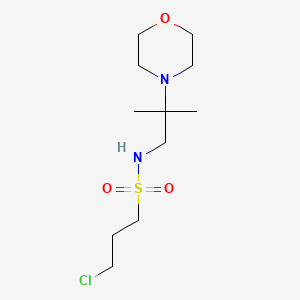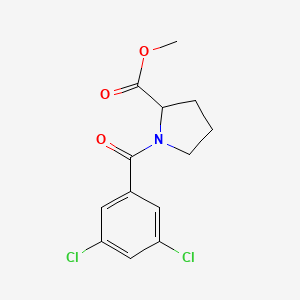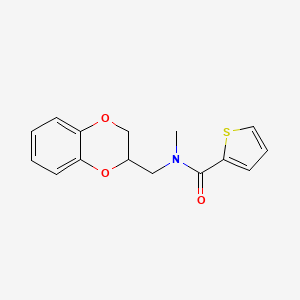
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one, also known as P7C3, is a small molecule that has gained attention in the scientific community due to its neuroprotective properties.
Mechanism of Action
The exact mechanism of action of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one is not fully understood. However, it has been proposed that this compound promotes neurogenesis by increasing the survival of newborn neurons in the hippocampus. This compound may also exert its neuroprotective effects by inhibiting apoptosis and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to increase the survival of newborn neurons in the hippocampus, improve cognitive function, and reduce neuronal death in animal models of neurodegenerative diseases. This compound has also been shown to reduce oxidative stress and inhibit apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
Future research on 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one should focus on elucidating its mechanism of action and optimizing its therapeutic potential. Additionally, this compound should be tested in clinical trials to determine its safety and efficacy in humans. Other potential applications of this compound, such as its use in the treatment of traumatic brain injury and stroke, should also be explored.
Synthesis Methods
The synthesis of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one involves the reaction of phthalic anhydride with 4-(4-pyridin-2-ylpiperazine-1-carbonyl)benzaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with isopropylamine to yield this compound.
Scientific Research Applications
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one has been extensively studied for its neuroprotective properties. It has been shown to promote neurogenesis, prevent neuronal death, and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to improve outcomes in traumatic brain injury and stroke models.
properties
IUPAC Name |
2-propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15(2)26-20(27)17-8-4-3-7-16(17)19(23-26)21(28)25-13-11-24(12-14-25)18-9-5-6-10-22-18/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCHUNFJISJDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)

![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)


![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)

![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)
![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)
